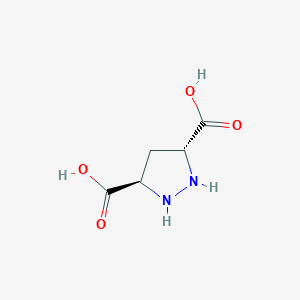
(3R,5R)-pyrazolidine-3,5-dicarboxylic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3R,5R)-pyrazolidine-3,5-dicarboxylic acid is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by its unique stereochemistry, which contributes to its distinct chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R,5R)-pyrazolidine-3,5-dicarboxylic acid typically involves the reduction of precursor compounds using specific catalysts and reagents. One common method involves the use of ketoreductases, which are enzymes that catalyze the reduction of ketones to alcohols with high stereoselectivity. For instance, a recombinant ketoreductase can be used to reduce a precursor compound in the presence of NADPH as a cofactor .
Industrial Production Methods
Industrial production of this compound often employs biocatalytic processes due to their efficiency and selectivity. These processes involve the use of genetically engineered microorganisms that express the necessary enzymes for the reduction reactions. The reaction conditions are typically mild, involving aqueous buffers at neutral pH and ambient temperature .
化学反応の分析
Types of Reactions
(3R,5R)-pyrazolidine-3,5-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols are used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or aldehydes, while reduction produces alcohols .
科学的研究の応用
(3R,5R)-pyrazolidine-3,5-dicarboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of fine chemicals and pharmaceuticals due to its chiral properties
作用機序
The mechanism of action of (3R,5R)-pyrazolidine-3,5-dicarboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s stereochemistry allows it to fit into the active sites of enzymes, where it can inhibit or modulate their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces .
類似化合物との比較
Similar Compounds
- (3R,5R)-3,5-Dihydroxydecanoic acid
- ®-2-((3R,5R,7R)-Adamantan-1-yl)-2-((tert-butoxycarbonyl)amino)acetic acid
- Pyrrolopyrazine derivatives
Uniqueness
(3R,5R)-pyrazolidine-3,5-dicarboxylic acid is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers higher selectivity and efficiency in various reactions and applications .
特性
CAS番号 |
207516-25-4 |
|---|---|
分子式 |
C5H8N2O4 |
分子量 |
160.13 g/mol |
IUPAC名 |
(3R,5R)-pyrazolidine-3,5-dicarboxylic acid |
InChI |
InChI=1S/C5H8N2O4/c8-4(9)2-1-3(5(10)11)7-6-2/h2-3,6-7H,1H2,(H,8,9)(H,10,11)/t2-,3-/m1/s1 |
InChIキー |
DZHITFAUGUDIQF-PWNYCUMCSA-N |
異性体SMILES |
C1[C@@H](NN[C@H]1C(=O)O)C(=O)O |
正規SMILES |
C1C(NNC1C(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(3-Methylthiomorpholin-4-yl)-2-[(prop-2-yn-1-yl)amino]ethan-1-one](/img/structure/B12870918.png)
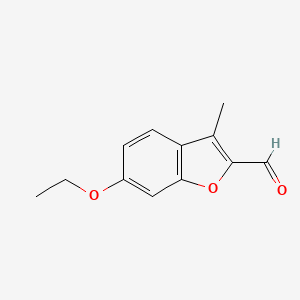
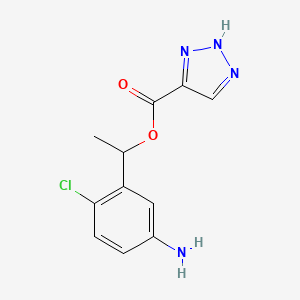
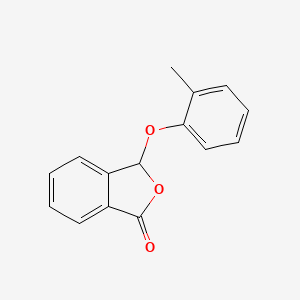
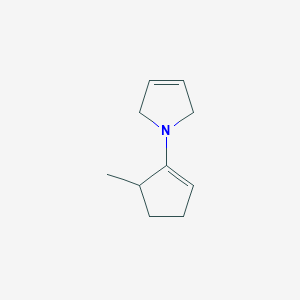
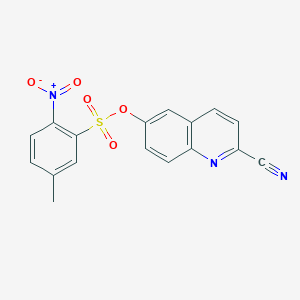
![2-Chloro-5-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12870956.png)
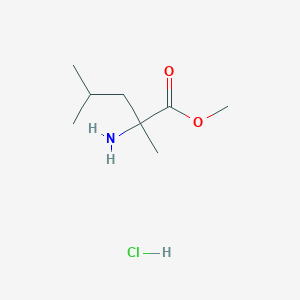
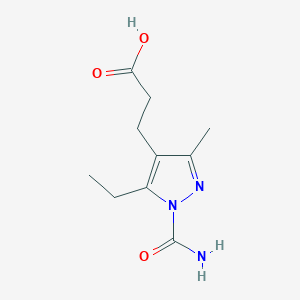
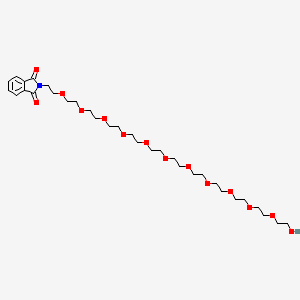
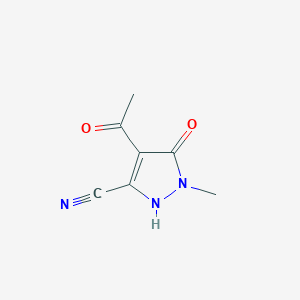
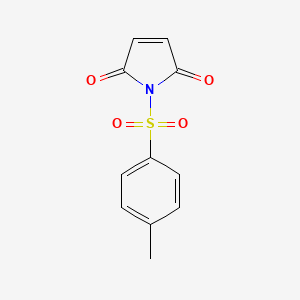
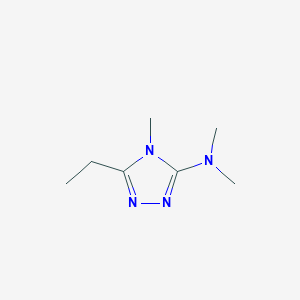
![3-(2,4-Dichlorophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12871004.png)
